molecular formula C12H9ClN2O B175317 4-Chloro-N-phenylpicolinamide CAS No. 133928-61-7

4-Chloro-N-phenylpicolinamide

Cat. No.: B175317
CAS No.: 133928-61-7
M. Wt: 232.66 g/mol
InChI Key: OXCAWSPZTRRBLP-UHFFFAOYSA-N
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Description

4-Chloro-N-phenylpicolinamide is a chemical compound with the molecular formula C12H9ClN2O It is a halogenated heterocycle, specifically a chlorinated derivative of picolinamide

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-N-phenylpicolinamide can be synthesized through a multi-step chemical process. One common method involves the reaction of picolinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline to produce this compound. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-phenylpicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

    Substitution Reactions: Products include various substituted picolinamides depending on the nucleophile used.

    Oxidation Reactions: N-oxide derivatives of this compound.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

4-Chloro-N-phenylpicolinamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in various biochemical assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-phenylpicolinamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the amide group can influence its binding affinity and specificity. The compound may interact with molecular pathways involved in signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

4-Chloro-N-phenylpicolinamide can be compared with other similar compounds such as:

    4-Methoxy-N-phenylpicolinamide: This compound has a methoxy group instead of a chlorine atom, which can affect its chemical reactivity and biological activity.

    4-Bromo-N-phenylpicolinamide: The presence of a bromine atom instead of chlorine can influence its physical properties and reactivity.

    N-Phenylpicolinamide: Lacks the halogen substituent, which can result in different chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-phenylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-9-6-7-14-11(8-9)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCAWSPZTRRBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296950
Record name 4-Chloro-N-phenylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133928-61-7
Record name 4-Chloro-N-phenylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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